molecular formula C16H10Cl2N2O4S2 B12125568 2-(2,4-dichlorophenoxy)-N-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide

2-(2,4-dichlorophenoxy)-N-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B12125568
M. Wt: 429.3 g/mol
InChI Key: LKHSLIYQOLTPND-NTUHNPAUSA-N
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Description

2-(2,4-dichlorophenoxy)-N-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorophenoxy group, a furan ring, and a thiazolidinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with thiosemicarbazide to form the thiazolidinone ring. The final step involves the condensation of the thiazolidinone intermediate with furfural to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione.

    Reduction: The thiazolidinone ring can be reduced to form thiazolidine.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione

    Reduction: Thiazolidine

    Substitution: Various substituted phenoxy derivatives

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The pathways involved may include the modulation of signaling cascades and the alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenoxy group.

    Dichloroprop-P: Another herbicide with a similar structure but different functional groups.

    Thiazolidinediones: A class of compounds with a thiazolidinone ring, used as antidiabetic agents.

Uniqueness

2-(2,4-dichlorophenoxy)-N-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is unique due to its combination of a dichlorophenoxy group, a furan ring, and a thiazolidinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H10Cl2N2O4S2

Molecular Weight

429.3 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C16H10Cl2N2O4S2/c17-9-3-4-12(11(18)6-9)24-8-14(21)19-20-15(22)13(26-16(20)25)7-10-2-1-5-23-10/h1-7H,8H2,(H,19,21)/b13-7+

InChI Key

LKHSLIYQOLTPND-NTUHNPAUSA-N

Isomeric SMILES

C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=COC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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